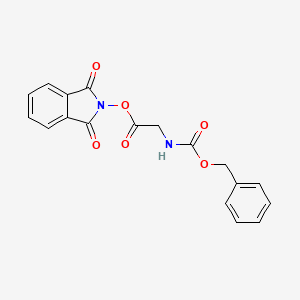
1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of phthalic anhydride and glycine in the presence of triethylamine in toluene as a solvent . The reaction is usually carried out under reflux conditions overnight to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain protein kinases by occupying their binding pockets and performing essential interactions with crucial amino acids . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-dione: This compound shares the isoindoline nucleus and carbonyl groups but lacks the benzyloxycarbonyl and glycinate groups.
Uniqueness
1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl and glycinate groups enhances its potential as a versatile building block in organic synthesis and as a bioactive molecule in medicinal chemistry.
Propriétés
Numéro CAS |
2899-58-3 |
|---|---|
Formule moléculaire |
C18H14N2O6 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C18H14N2O6/c21-15(10-19-18(24)25-11-12-6-2-1-3-7-12)26-20-16(22)13-8-4-5-9-14(13)17(20)23/h1-9H,10-11H2,(H,19,24) |
Clé InChI |
SFUGPZNJDDQNTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


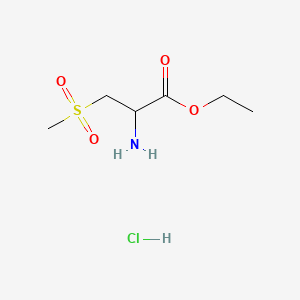
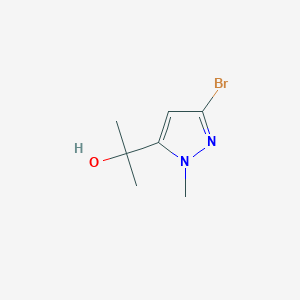
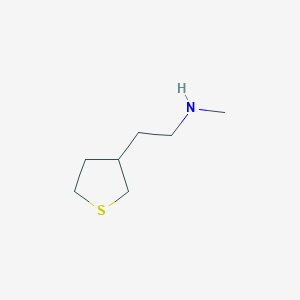
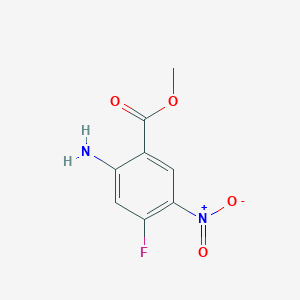



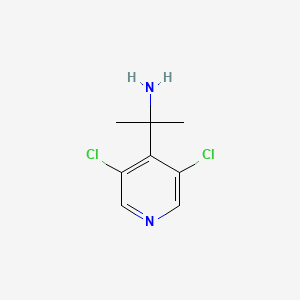
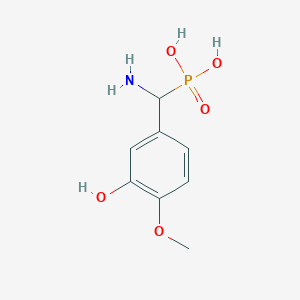
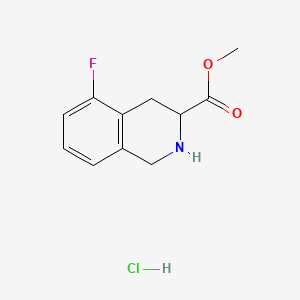
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
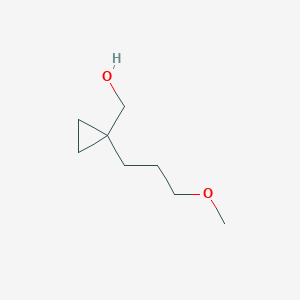
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
